4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9(2)18-13(8-10(3)17-18)16-14(19)11-4-6-12(15)7-5-11/h4-9H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYQYJLKQVJFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with β-Keto Nitriles
A modified Knorr pyrazole synthesis is employed (Scheme 1):
- β-Keto nitrile preparation : Ethyl 4,4-dimethyl-3-oxopentanonitrile is synthesized by alkylating ethyl cyanoacetate with isopropyl bromide.
- Cyclization : Hydrazine hydrate reacts with the β-keto nitrile in ethanol under reflux, yielding 1-isopropyl-3-methyl-1H-pyrazol-5-amine.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | THF | Ethanol |
| Temperature (°C) | 80 | 100 | 80 |
| Yield (%) | 72 | 65 | 72 |
Characterization:
- 1H NMR (DMSO-d6) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.28 (s, 3H, CH3), 4.85 (septet, J = 6.8 Hz, 1H, CH), 5.92 (s, 1H, pyrazole-H).
- IR (cm⁻¹) : 3350 (NH2), 1590 (C=N).
Preparation of 4-Fluorobenzoyl Chloride
Chlorination of 4-Fluorobenzoic Acid
4-Fluorobenzoic acid is treated with thionyl chloride (Scheme 2):
- Reaction : 4-Fluorobenzoic acid (1 eq) and SOCl2 (1.2 eq) in dichloroethane at reflux for 3 h.
- Workup : Excess SOCl2 is removed under vacuum to afford 4-fluorobenzoyl chloride (94% yield).
Safety Note : Conduct in a fume hood due to HCl and SO2 evolution.
Amide Coupling via Schotten-Baumann Reaction
Protocol
- Base selection : Triethylamine (2 eq) in THF at 0°C.
- Acylation : 4-Fluorobenzoyl chloride (1.1 eq) is added dropwise to a stirred solution of 1-isopropyl-3-methyl-1H-pyrazol-5-amine (1 eq).
- Stirring : 12 h at 25°C.
Yield Optimization :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 25 | 88 |
| Pyridine | DCM | 0 | 76 |
| NaHCO3 | Water/THF | 25 | 68 |
Characterization of Final Product:
- 1H NMR (400 MHz, CDCl3) : δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.41 (s, 3H, CH3), 5.12 (septet, J = 6.8 Hz, 1H, CH), 6.45 (s, 1H, pyrazole-H), 7.25–8.05 (m, 4H, Ar-H).
- 13C NMR : δ 22.1 (CH3), 25.6 (CH(CH3)2), 115.8 (d, J = 21 Hz, C-F), 163.2 (C=O).
- HRMS (ESI+) : m/z 290.1294 [M+H]+ (calc. 290.1298).
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling (Patent WO2022056100A1)
A patent route employs a boronic ester intermediate (Scheme 3):
- Suzuki coupling : 1-Isopropyl-3-methyl-5-boronic acid pinacol ester pyrazole reacts with 4-fluoroiodobenzene.
- Hydrolysis : The resultant biaryl is hydrolyzed to the carboxylic acid.
- Amidation : CDI-mediated coupling with ammonia.
Limitation : Lower yield (62%) due to steric hindrance.
Industrial Scalability and Green Chemistry
Solvent Recycling
- Ethanol recovery : Distillation achieves >90% solvent reuse.
- Catalyst : Piperidine acetate in cyclocondensation improves atom economy.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Key Observations:
Substituent Position : Fluorine placement (para vs. ortho/meta) influences electronic effects. Para-fluoro substitution (as in the target compound) may enhance metabolic stability compared to ortho-fluoro analogs .
Amine Group Diversity: Indolyl derivatives (e.g., 3j) exhibit planar aromatic systems conducive to MAO-B active-site binding . Sulfamoyl-substituted analogs () demonstrate how auxiliary functional groups modulate solubility and target engagement .
Molecular Weight : The target compound (~260 g/mol) falls within the typical range for CNS-active molecules, contrasting with bulkier derivatives like the sulfamoyl analog (426.5 g/mol), which may face permeability challenges .
Computational and Crystallographic Tools
Software such as SHELXL and WinGX () are critical for structural elucidation of similar compounds.
Biological Activity
4-Fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a chemical compound that has garnered attention for its potential biological activities. This compound, classified under the benzamide derivatives, exhibits a unique structure that may influence its pharmacological properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C14H16FN3O
- Molecular Weight: 261.29 g/mol
- CAS Number: 1171860-76-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, leading to diverse biological effects:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes associated with inflammatory responses and cancer cell proliferation.
- Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), which play a critical role in various signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. For instance:
- In Vitro Studies : The compound showed cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT29) and breast cancer cells (MCF7). The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT29) | 15 |
| Breast Cancer (MCF7) | 18 |
| Lung Cancer (A549) | 25 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines through the suppression of NF-kB signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The MIC against Staphylococcus aureus was found to be approximately 50 µM .
Case Studies and Research Findings
Several research articles have explored the biological activities of pyrazole derivatives similar to this compound. Key findings include:
- Structure-Activity Relationship (SAR) : A study highlighted how substituents on the pyrazole ring significantly affect biological activity. Compounds with electronegative groups in the para position exhibited enhanced potency .
- Novel Derivatives : Research into related compounds has led to the development of derivatives with improved anticancer activity, showcasing the potential for further modifications to enhance efficacy .
- Pharmacokinetics : A pharmacokinetic study indicated favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic applications .
Q & A
Q. Recommendations :
- Store lyophilized at -20°C in inert atmosphere.
- Avoid prolonged exposure to light (UV-sensitive fluorophenyl group) .
Advanced: What methods validate the compound’s selectivity in multi-target pharmacological screens?
Methodological Answer:
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases .
- Off-target assays : Radioligand binding studies for GPCRs, ion channels .
- CRISPR-Cas9 knockout models : Confirm target-specific effects in cellular assays .
Example : A 2025 study found 10-fold selectivity for EGFR over HER2 by adjusting the isopropyl group’s steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
